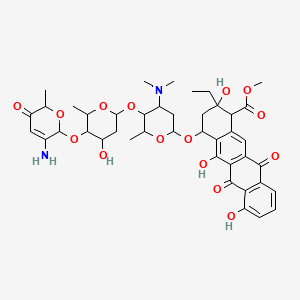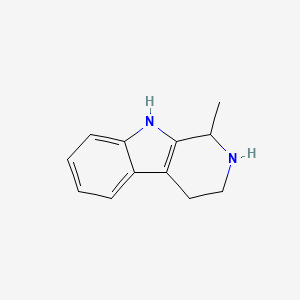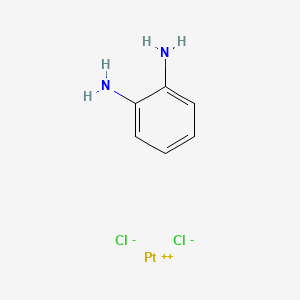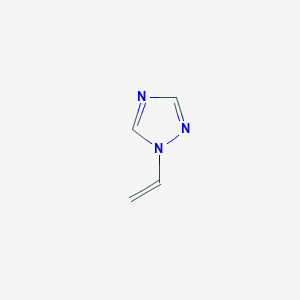
1-Vinyl-1,2,4-triazole
Vue d'ensemble
Description
1-Vinyl-1,2,4-triazole (VTZ) is a heterocyclic organic compound with the chemical formula C3H4N4. It is a versatile compound with a wide range of applications in the field of organic chemistry. VTZ is known for its unique properties, which make it a valuable compound for scientific research.
Applications De Recherche Scientifique
Proton Conduction Enhancement in Polymer Electrolyte Membranes
1-Vinyl-1,2,4-triazole has been identified as an active group to significantly enhance proton conduction in polymer electrolyte membranes (PEMs). Its use in PEMs without acidic dopants showed conductivities approximately 105 times greater than those of poly(4-vinylimidazole) in dry air at 50-150°C. This suggests its potential in improving mechanical properties and long-term stability of PEMs, especially under fuel cell operating conditions (Zhou et al., 2005).
Development of Proton-Conducting Fuel Cell Membranes
This compound has been noted for its role in developing proton-conducting fuel cell membranes. It enhances basic characteristics of electrolyte membranes, such as film-forming ability, thermal stability (up to 300–330°C), electrochemical stability (up to 3–4 V), and high ionic conductivity under anhydrous conditions at temperatures above 100°C. The presence of this compound in these membranes contributes to their mechanical strength and morphological stability (Prozorova & Pozdnyakov, 2023).
Role in Electropolymerization and Metal-Polymer Complexes
This compound can undergo electropolymerization in the presence of potassium persulfate, leading to the formation of colored metal-polymer coatings and powders. This demonstrates its potential in creating polymer complexes with metals like Fe, Co, Ni, and Cu, with significant implications in material science (Sargsyan et al., 2021).
Energetic Polymer Salts Synthesis
The synthesis of energetic polymer salts from this compound derivatives has been explored. These polymer salts exhibit good thermal properties and high densities, making them of interest in fields requiring materials with specific energetic properties (Xue, Gao, & Shreeve, 2008).
Copolymerization and Polymer Chemistry
This compound has been studied in the context of copolymerization, showing higher reactivity than other compounds like crotonic aldehyde. The resulting copolymers are water-soluble and possess properties like thermostability up to 300°C (Pozdnyakov et al., 2012).
Hydrogel Applications in Biomedicine
A supramolecular polymer hydrogel synthesized by copolymerization of this compound has demonstrated potential in biomedical applications. It exhibits excellent mechanical properties, self-repairability, antimicrobial and anti-inflammatory activities, and biocompatibility, which are essential for implantable medical devices (Wang et al., 2017).
Mécanisme D'action
- One notable target is the 14-alpha-demethylase enzyme (CYP51) , which plays a crucial role in fungal sterol biosynthesis. VT inhibits this enzyme, disrupting ergosterol production in fungal cells .
Target of Action
Mode of Action
Safety and Hazards
Orientations Futures
The synthesis and polymerization of vinyl-1,2,4-triazoles have recently gained attention driven by the spectacular development of the copper-catalyzed azide - alkyne cycloaddition, the most widely applied example of the “click” chemistry philosophy . The increasing demand of modern medicine and pharmaceutics for effective biologically active materials contributes to the intensified creation of novel functional polymeric metal-containing nanocomposites promising for designing antibacterial and immunomodulatory drugs and systems for the targeted delivery of contrast agents, drugs, modifiers, and biosensors .
Analyse Biochimique
Biochemical Properties
1-Vinyl-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in the formation of metal-containing nanocomposites. It interacts with various enzymes, proteins, and other biomolecules, enhancing their stability and biological activity. For instance, this compound can stabilize silver nanoparticles, preventing their aggregation and increasing their water solubility . This interaction is primarily due to the nitrogen atoms in the triazole ring, which can form coordination bonds with metal ions, thereby enhancing the biological properties of the nanocomposites .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It has been shown to possess antibacterial and antitumor activities, making it a promising candidate for medical applications . The compound influences cell function by interacting with cell membranes and intracellular components, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . For example, silver/poly-1-vinyl-1,2,4-triazole nanocomposites have demonstrated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, while being non-toxic to mammalian cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form coordination bonds with metal ions and other biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For instance, the compound can inhibit the activity of certain bacterial enzymes, thereby exerting its antibacterial effects . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its thermal stability and resistance to chemical degradation, which makes it suitable for long-term studies . The stability of this compound can be influenced by factors such as pH and the presence of other reactive species . Long-term studies have shown that the compound can maintain its biological activity over extended periods, making it a reliable candidate for various applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antimicrobial and antitumor activities . At high doses, it can cause toxic or adverse effects, including cytotoxicity and oxidative stress . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be further processed by the body . These metabolic pathways are crucial for the compound’s elimination and detoxification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s high hydrophilicity and solubility facilitate its movement across cell membranes and its accumulation in specific cellular compartments . This distribution is essential for the compound’s biological activity and its ability to reach target sites within the body .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the molecular level .
Propriétés
IUPAC Name |
1-ethenyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c1-2-7-4-5-3-6-7/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUNZCVRYICLQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70234-95-6 | |
| Record name | 1H-1,2,4-Triazole, 1-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70234-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60340499 | |
| Record name | 1-Vinyl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2764-83-2 | |
| Record name | 1-Vinyl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Vinyl-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key properties of poly(1-vinyl-1,2,4-triazole) (PVT) that make it suitable for various applications?
A1: PVT exhibits several advantageous properties, including:* Water solubility: [] This property makes PVT suitable for applications requiring aqueous processing and biocompatibility. [, , ]* Complex formation: The triazole ring in PVT readily forms complexes with metal ions, allowing for the development of metal-containing polymers and nanocomposites. [, , , , , , ]* Thermal stability: [] PVT demonstrates good thermal stability, making it suitable for high-temperature applications like fuel cells. [, , , ]* Film-forming ability: [] PVT can form thin films, which is crucial for applications in membranes and coatings. [, ]
Q2: How is PVT used in proton-conducting membranes, and what makes it advantageous for this application?
A2: PVT is employed as a base polymer in proton-conducting membranes for fuel cells. [, , , , , ] Its triazole rings can be protonated, facilitating proton transport. Moreover, PVT exhibits good film-forming ability and thermal stability, essential for high-temperature fuel cell operation. [, , ]
Q3: What role does this compound play in synthesizing self-healable hydrogels?
A3: this compound can be copolymerized with other monomers, such as N-acryloyl glycinamide, to create supramolecular hydrogels. [] The hydrogen bonding interactions between the triazole rings and other functional groups within the polymer network contribute to the self-healing properties of these hydrogels. []
Q4: How does the incorporation of this compound impact the mechanical properties of materials?
A4: Research indicates that incorporating this compound can enhance the mechanical properties of materials. For instance, cotton fibers grafted with poly(this compound) side chains exhibit increased Young’s modulus, indicating improved stiffness and strength. []
Q5: What makes PVT suitable for heavy metal removal from aqueous solutions?
A5: The triazole rings in PVT act as ligands, effectively binding to heavy metal ions like Cd(II), Hg(II), and Pb(II). This property enables the development of PVT-based materials for water treatment and heavy metal remediation. [, ]
Q6: What are the common methods for synthesizing poly(this compound)?
A6: PVT is typically synthesized via free radical polymerization of this compound using initiators like azobisisobutyronitrile (AIBN). [, , , ] Controlled radical polymerization techniques, like Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization, can also be employed to achieve controlled molecular weight and narrow dispersity. [, ]
Q7: How can the properties of PVT be further tailored for specific applications?
A7: The properties of PVT can be tailored through copolymerization with other monomers. [, , , , , , , , ] For example, copolymerization with fluoroalkyl methacrylates can introduce hydrophobicity, while copolymerization with vinyl acetate can enhance solubility in organic solvents. [, , ]
Q8: What analytical techniques are commonly used to characterize PVT and its derivatives?
A8: Several techniques are employed to characterize PVT and its derivatives:
- Spectroscopy: FTIR and NMR are used to confirm the polymer structure and composition. [, , , , , ]
- Microscopy: SEM and TEM are utilized to visualize the morphology of PVT-based materials, including the size and distribution of nanoparticles in nanocomposites. [, , , , ]
- Thermal Analysis: TGA and DSC provide information about the thermal stability and glass transition temperature of PVT-based materials. [, , , ]
- Elemental Analysis: This technique helps determine the elemental composition of copolymers, providing insights into their structure. [, , ]
Q9: How are metal nanoparticles incorporated into PVT to form nanocomposites?
A9: Metal nanoparticles can be incorporated into PVT using various methods, including:
- In situ reduction: Metal ions are added to a PVT solution and subsequently reduced to form nanoparticles within the polymer matrix. [, , ]
- One-pot synthesis: Metal ions and the this compound monomer are simultaneously subjected to irradiation, leading to the formation of both nanoparticles and the stabilizing PVT matrix. [, ]
Q10: What are the advantages of using PVT as a stabilizing agent for metal nanoparticles?
A10: PVT acts as an effective stabilizing agent for metal nanoparticles due to:
- Coordination ability: The triazole rings in PVT can coordinate with metal atoms on the nanoparticle surface, preventing their aggregation. [, ]
- Water solubility: PVT stabilizes nanoparticles in aqueous solutions, broadening their application potential. [, ]
Q11: What catalytic applications have been explored for PVT-based nanocomposites?
A11: PVT-based nanocomposites have shown promising catalytic activity in reactions like the multicomponent synthesis of 1,2,3-triazoles. [] The catalytic activity is attributed to the synergistic effects between the metal nanoparticles and the supporting PVT matrix. []
Q12: How is computational chemistry employed in understanding the properties and behavior of this compound and its polymers?
A12: Computational chemistry plays a significant role in studying this compound and its polymers. For example:
- Quantum chemical calculations: These calculations are used to investigate the electronic properties, reactivity, and copolymerization behavior of this compound. []
- Molecular dynamics simulations: These simulations provide insights into the structural dynamics, hydrogen bonding interactions, and properties of PVT-based materials. []
- Density functional theory (DFT): This method has been employed to study the interactions between this compound-containing polymers and arsenate anions, shedding light on the mechanism of anion adsorption. []
Q13: What are the potential biomedical applications of PVT-based materials?
A13: PVT-based materials have shown promise in various biomedical applications, including:
- Antimicrobial agents: Silver nanoparticles stabilized by PVT demonstrate potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them attractive for developing new antiseptics and antimicrobial coatings. [, ]
- Drug delivery systems: PVT-based hydrogels with their self-healing and biocompatible properties hold potential for controlled drug delivery applications. []
- Bioimaging: The incorporation of metal nanoparticles, such as gold, into PVT matrices can create materials suitable for bioimaging applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-chloro-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one](/img/structure/B1205164.png)
![6-Methoxy-4-methyl-2-[(2-methylphenyl)methylthio]quinazoline](/img/structure/B1205165.png)
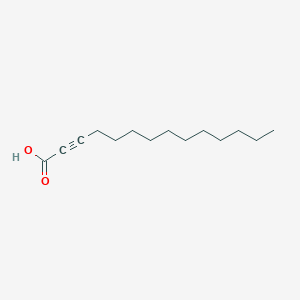
![1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone](/img/structure/B1205171.png)
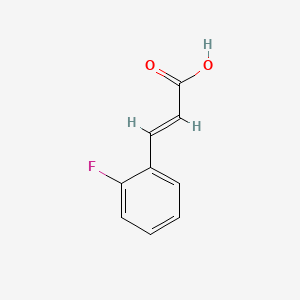
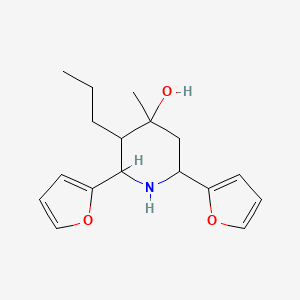

![N-[3-carbamoyl-5-[diethylamino(oxo)methyl]-4-methyl-2-thiophenyl]carbamic acid methyl ester](/img/structure/B1205177.png)
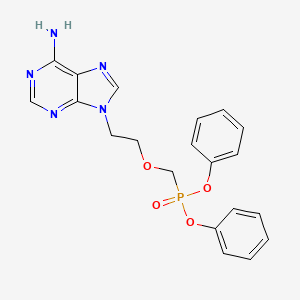
![2-Propenamide, n-[2-(1-b-d-glucopyranosyl-1h-imidazol-4-yl)ethyl]-n-methyl-3-phenyl-,(2e)-](/img/structure/B1205181.png)
![2-[(11S,13S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1205182.png)
